molecular formula C12H19BrO6 B1313540 Triethyl 3-bromopropane-1,1,1-tricarboxylate CAS No. 71170-82-6

Triethyl 3-bromopropane-1,1,1-tricarboxylate

Cat. No.: B1313540
CAS No.: 71170-82-6
M. Wt: 339.18 g/mol
InChI Key: VIMWZZMUASPQPL-UHFFFAOYSA-N
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Description

Triethyl 3-bromopropane-1,1,1-tricarboxylate is an organic compound with the molecular formula C12H19BrO6. It is a triester derivative of 3-bromopropane-1,1,1-tricarboxylic acid. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .

Biochemical Analysis

Biochemical Properties

Triethyl 3-bromopropane-1,1,1-tricarboxylate plays a significant role in biochemical reactions, particularly in the inhibition of viral replication. It interacts with viral DNA polymerase, blocking the synthesis of viral DNA and preventing replication . Additionally, it inhibits cellular protein synthesis by targeting ribonucleotide reductase and guanosine kinase . These interactions highlight the compound’s potential as an antiviral agent.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It inhibits viral replication in infected cells by blocking DNA synthesis . This compound also affects cellular protein synthesis, which can influence cell signaling pathways, gene expression, and cellular metabolism . These effects underscore its potential therapeutic applications in antiviral treatments.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with viral DNA polymerase, which inhibits the enzyme’s activity and prevents viral DNA synthesis . Additionally, it inhibits ribonucleotide reductase and guanosine kinase, leading to a reduction in cellular protein synthesis . These molecular interactions are crucial for its antiviral properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that it remains effective in inhibiting viral replication over extended periods, although its stability may vary under different conditions . Long-term studies are essential to fully understand its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively inhibits viral replication without causing significant adverse effects . At higher doses, toxic effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic use . These studies are crucial for developing safe and effective antiviral treatments.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes such as ribonucleotide reductase and guanosine kinase . These interactions affect metabolic flux and metabolite levels, contributing to its antiviral properties. Understanding these pathways is essential for optimizing its use in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins These interactions influence its localization and accumulation, which are critical for its antiviral efficacy

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for its antiviral properties and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethyl 3-bromopropane-1,1,1-tricarboxylate can be synthesized using a catalytic process or a hydrogenolysis process. The catalytic process is generally preferred due to its economic advantages. both methods produce impurities that must be removed before obtaining the desired product .

Industrial Production Methods

In industrial settings, the catalytic process is often employed for the large-scale production of this compound. This involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Triethyl 3-bromopropane-1,1,1-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions typically produce alcohols .

Scientific Research Applications

Triethyl 3-bromopropane-1,1,1-tricarboxylate has broad applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: The compound is an active ingredient in antiviral drugs, particularly for treating herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). .

    Industry: It is used in the production of antifungal and antibacterial agents.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethyl 3-bromopropane-1,1,1-tricarboxylate is unique due to its specific structure and functional groups, which confer distinct chemical properties and biological activities. Its ability to inhibit viral replication and its applications in synthesizing antifungal and antibacterial agents highlight its versatility and importance in various fields .

Properties

IUPAC Name

triethyl 3-bromopropane-1,1,1-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19BrO6/c1-4-17-9(14)12(7-8-13,10(15)18-5-2)11(16)19-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMWZZMUASPQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCBr)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BrO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446621
Record name Triethyl 3-bromopropane-1,1,1-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71170-82-6
Record name 1,1,1-Triethyl 3-bromo-1,1,1-propanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71170-82-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl 3-bromopropane-1,1,1-tricarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071170826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethyl 3-bromopropane-1,1,1-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIETHYL 3-BROMOPROPANE-1,1,1-TRICARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y75Q6455G0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of Triethyl 3-bromopropane-1,1,1-tricarboxylate in the synthesis of antiviral agents like Famciclovir and Penciclovir?

A1: this compound serves as a crucial alkylating agent in the synthesis of both Famciclovir and Penciclovir. [, ] The compound reacts with 2-amino-6-chloropurine, attaching a three-carbon unit to the purine ring. This step is followed by decarbethoxylation/transesterification, ultimately leading to the formation of the desired antiviral agents. []

Q2: Can you elaborate on the reaction between this compound and 2-alkylthioadenines as described in the research?

A2: The research demonstrates that this compound readily reacts with various 2-alkylthioadenines in the presence of potassium carbonate. [] This reaction results in the formation of Triethyl 3-(2-(alkylthio)-6-amino-9H-purin-9-yl) propane-1,1,1-tricarboxylate derivatives. These derivatives are then treated with sodium methoxide in methanol, leading to the synthesis of Dimethyl 2-(2-(2-(alkylthio)-6-amino-9H-purin-9-yl)ethyl) malonate, a novel set of acyclic purine nucleoside compounds. [] This synthetic route highlights the versatility of this compound in building diverse chemical structures.

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